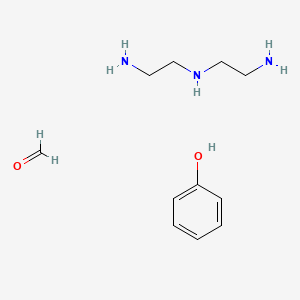![molecular formula C16H31N3OS2 B12672418 Octanamide, N-[5-[(aminodithioxoethyl)amino]-4-methylpentyl]- CAS No. 139423-25-9](/img/structure/B12672418.png)
Octanamide, N-[5-[(aminodithioxoethyl)amino]-4-methylpentyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octanamide, N-(5-((2-amino-1,2-dithioxoethyl)amino)-4-methylpentyl)-: is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of amides and contains a distinctive dithioxoethyl group, which contributes to its reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octanamide, N-(5-((2-amino-1,2-dithioxoethyl)amino)-4-methylpentyl)- typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the dithioxoethyl group: This step involves the reaction of a suitable precursor with sulfur sources under controlled conditions to introduce the dithioxoethyl moiety.
Amidation reaction: The intermediate product is then reacted with octanoic acid or its derivatives to form the amide bond.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of Octanamide, N-(5-((2-amino-1,2-dithioxoethyl)amino)-4-methylpentyl)- may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of automated systems and continuous flow processes can further enhance the scalability and reproducibility of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Octanamide, N-(5-((2-amino-1,2-dithioxoethyl)amino)-4-methylpentyl)- undergoes various chemical reactions, including:
Oxidation: The dithioxoethyl group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the dithioxoethyl group to thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halides, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithioxoethyl group can yield sulfoxides or sulfones, while reduction can produce thiols.
Applications De Recherche Scientifique
Octanamide, N-(5-((2-amino-1,2-dithioxoethyl)amino)-4-methylpentyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, materials, and coatings.
Mécanisme D'action
The mechanism of action of Octanamide, N-(5-((2-amino-1,2-dithioxoethyl)amino)-4-methylpentyl)- involves its interaction with specific molecular targets and pathways. The dithioxoethyl group can interact with biological molecules, leading to various effects such as enzyme inhibition or modulation of signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **Hexanamide, N-(5-((2-amino-1,2-dithioxoethyl)amino)-4-methylpentyl)-
- **Decanamide, N-(5-((2-amino-1,2-dithioxoethyl)amino)-4-methylpentyl)-
Uniqueness
Octanamide, N-(5-((2-amino-1,2-dithioxoethyl)amino)-4-methylpentyl)- is unique due to its specific chain length and the presence of the dithioxoethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
139423-25-9 |
|---|---|
Formule moléculaire |
C16H31N3OS2 |
Poids moléculaire |
345.6 g/mol |
Nom IUPAC |
N-[5-[(2-amino-2-sulfanylideneethanethioyl)amino]-4-methylpentyl]octanamide |
InChI |
InChI=1S/C16H31N3OS2/c1-3-4-5-6-7-10-14(20)18-11-8-9-13(2)12-19-16(22)15(17)21/h13H,3-12H2,1-2H3,(H2,17,21)(H,18,20)(H,19,22) |
Clé InChI |
SBKUIOQHQOBSOQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)NCCCC(C)CNC(=S)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






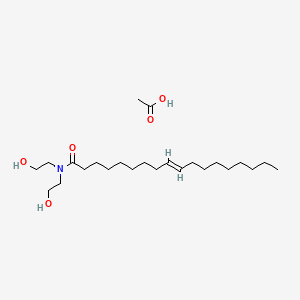
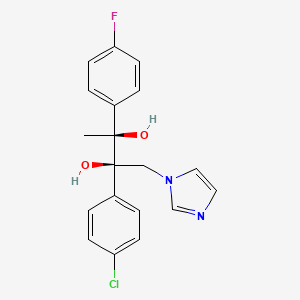
![4,4'-Methylenebis[6-(tert-butyl)-1,1,3,3-tetramethylindan-5-OL]](/img/structure/B12672372.png)

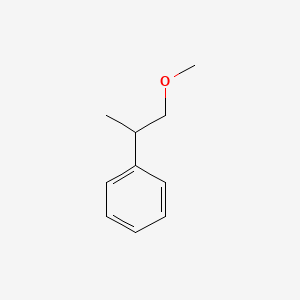

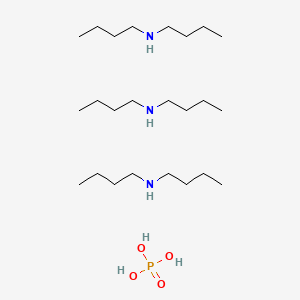
![Methyl 3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12672422.png)
